molecular formula C29H33NO6 B11139240 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate

8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate

Cat. No.: B11139240
M. Wt: 491.6 g/mol
InChI Key: GGAPQIRJRJQAFZ-IBGZPJMESA-N
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Description

  • This compound is a mouthful, but let’s break it down. It belongs to the class of cyclopenta[c]chromenes , which are fused-ring structures containing both a cyclopentene ring and a chromene ring.
  • The hexyl group (a six-carbon alkyl chain) is attached to the 8-position of the chromene ring.
  • The carbamate group [(2S)-2-{[(benzyloxy)carbonyl]amino}propanoate] is linked to the 7-position of the chromene ring.
  • Overall, this compound combines structural features from both chromenes and carbamates.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the cyclization of a suitable precursor. For example, starting with a hexyl-substituted resorcinol derivative, cyclization can occur under acidic conditions to form the chromene ring.

      Reaction Conditions: Acid-catalyzed cyclization typically requires elevated temperatures and an acidic catalyst (such as sulfuric acid).

      Industrial Production:

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but they may include alcohols, ketones, or substituted derivatives.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.

      Biology and Medicine: Investigating its potential as a drug candidate due to its unique structure.

      Industry: Limited information exists on industrial applications, but it could be explored for materials or pharmaceuticals.

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action for this specific compound is scarce. its carbamate moiety suggests possible interactions with enzymes or receptors.
  • Comparison with Similar Compounds

      Similar Compounds: Other cyclopenta[c]chromenes or carbamate-containing compounds.

      Uniqueness: Its combination of chromene and carbamate features sets it apart.

    Remember that this compound’s complexity warrants further investigation, and researchers continue to explore its properties and applications

    Properties

    Molecular Formula

    C29H33NO6

    Molecular Weight

    491.6 g/mol

    IUPAC Name

    (8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate

    InChI

    InChI=1S/C29H33NO6/c1-3-4-5-9-13-21-16-24-22-14-10-15-23(22)28(32)36-26(24)17-25(21)35-27(31)19(2)30-29(33)34-18-20-11-7-6-8-12-20/h6-8,11-12,16-17,19H,3-5,9-10,13-15,18H2,1-2H3,(H,30,33)/t19-/m0/s1

    InChI Key

    GGAPQIRJRJQAFZ-IBGZPJMESA-N

    Isomeric SMILES

    CCCCCCC1=CC2=C(C=C1OC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3)OC(=O)C4=C2CCC4

    Canonical SMILES

    CCCCCCC1=CC2=C(C=C1OC(=O)C(C)NC(=O)OCC3=CC=CC=C3)OC(=O)C4=C2CCC4

    Origin of Product

    United States

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